![molecular formula C23H23ClN2O2S B601913 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine CAS No. 1391052-52-0](/img/structure/B601913.png)
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine
Übersicht
Beschreibung
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine ring substituted with a chlorophenyl group, a phenylmethyl group, and a phenylsulfonyl group, contributing to its unique chemical properties and biological activities.
Wirkmechanismus
Target of Action
The primary targets of 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine are H1 histamine receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .
Mode of Action
This compound acts as an antagonist at H1 histamine receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The compound’s action on H1 histamine receptors affects the histamine signaling pathway . This pathway is involved in various physiological processes, including immune response, gastric acid secretion, and neurotransmission . By blocking this pathway, the compound can reduce allergic reactions .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be well-absorbed orally, metabolized in the liver, and excreted in the urine . Its ADME properties and their impact on bioavailability need further investigation.
Result of Action
By blocking H1 histamine receptors, this compound can alleviate the symptoms of allergic reactions, such as itching and inflammation . It has shown significant effects on both allergic asthma and allergic itching in in vivo studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form 4-chlorophenylphenylmethane. This intermediate is then reacted with piperazine in the presence of a base such as sodium hydride to yield 1-[(4-chlorophenyl)phenylmethyl]piperazine. Finally, the sulfonylation of this intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine produces the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following structural formula:It features a piperazine ring substituted with a chlorophenyl group and a phenylsulfonyl moiety, which contributes to its biological activity and interaction with various biological targets.
Intermediate in Drug Synthesis
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it can be utilized in the preparation of levocetirizine, an antihistamine used for treating allergic rhinitis. The compound's unique structure facilitates the formation of active pharmaceutical ingredients through established synthetic pathways that enhance yield and purity .
Antihistaminic Properties
Research indicates that derivatives of this compound exhibit antihistaminic properties, making it valuable in treating allergic conditions. Its structural analogs have been studied for their ability to block histamine receptors effectively, which is crucial for alleviating symptoms associated with allergies and asthma .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with readily available piperazine derivatives.
- Substitution Reactions : Chlorination and sulfonation reactions are employed to introduce the chlorophenyl and phenylsulfonyl groups, respectively.
- Crystallization Techniques : Techniques such as selective crystallization from aqueous solutions or organic solvents are used to purify the final product, ensuring high optical purity and yield .
Case Study 1: Synthesis Optimization
A study focusing on optimizing the synthesis of this compound highlighted the use of N-acetyl-L-phenylalanine as an optical resolving agent. This method improved the optical purity of the final product significantly while maintaining a high yield (up to 78% under optimal conditions) .
In another research study, various derivatives of this compound were tested for their antihistaminic activity. The results indicated that certain modifications to the piperazine ring enhanced receptor affinity and selectivity, suggesting potential for developing new antihistamines based on this scaffold .
Vergleich Mit ähnlichen Verbindungen
Cetirizine: Another piperazine derivative with antihistamine properties.
Levocetirizine: The active enantiomer of cetirizine, known for its higher potency and fewer side effects.
Diphenhydramine: A classic antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a phenylsulfonyl group is not commonly found in other antihistamines, making it a valuable compound for further research and development.
Biologische Aktivität
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine, also known by its CAS number 1391052-52-0, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including cytotoxicity against cancer cell lines, antibacterial activity, and enzyme inhibition.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chlorophenyl group and a phenylsulfonyl moiety. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications. Key areas of investigation include:
- Cytotoxicity against Cancer Cells
- Antibacterial Activity
- Enzyme Inhibition
Cytotoxicity Against Cancer Cells
Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects on various cancer cell lines. A study analyzed the cytotoxicity of related compounds on several types of cancer cells, including:
Cancer Type | Cell Lines |
---|---|
Liver | HUH7, HEPG2, HEP3B |
Breast | MCF7, T47D |
Colon | HCT-116 |
Gastric | KATO-3 |
Endometrial | MFE-296 |
The results showed that these compounds effectively inhibited cell growth across multiple cancer types, suggesting their potential as anticancer agents .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. In vitro studies demonstrated moderate to strong activity against several bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
These findings indicate that the compound may serve as a potential candidate for developing new antibacterial agents .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored in various studies. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor:
- Acetylcholinesterase Inhibition : Compounds derived from piperazine structures have been noted for their AChE inhibitory activity, which is significant in treating neurodegenerative diseases.
- Urease Inhibition : The compound demonstrated strong inhibitory effects on urease with IC50 values indicating high potency compared to standard drugs. For instance, some derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Cytotoxicity Study : A study published in MDPI assessed the cytotoxic effects of piperazine derivatives on multiple cancer cell lines, confirming significant growth inhibition .
- Antibacterial Evaluation : Research highlighted the antibacterial efficacy against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
- Enzyme Inhibition Analysis : Studies demonstrated the compound's ability to inhibit urease effectively, with implications for treating conditions like kidney stones .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJJNZAAMVPVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-52-0 | |
Record name | 1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.